N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzimidazole moiety linked to a bromobenzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE typically involves the reaction of 2-(1H-benzimidazol-2-yl)ethylamine with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand the interaction of benzimidazole derivatives with various enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. This can lead to antibacterial or anticancer effects by inhibiting cell division or inducing apoptosis . The sulfonamide group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide: Similar structure but lacks the bromine atom, which affects its reactivity and applications.
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl: Another benzimidazole derivative with different substituents, leading to varied biological activities.
Uniqueness
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE is unique due to the presence of both the benzimidazole and bromobenzene sulfonamide groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H14BrN3O2S |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzenesulfonamide |
InChI |
InChI=1S/C15H14BrN3O2S/c16-11-5-7-12(8-6-11)22(20,21)17-10-9-15-18-13-3-1-2-4-14(13)19-15/h1-8,17H,9-10H2,(H,18,19) |
InChI Key |
CHHNFUWNKNRISR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.